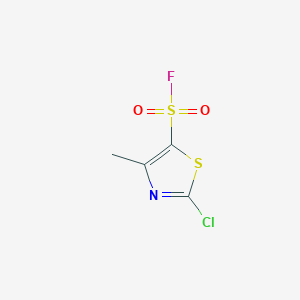

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, also known as CMTSF, is a chemical compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is used as a reagent in synthesis reactions. CMTSF is an important reagent in the synthesis of various pharmaceuticals, polymers, and other materials. It is also used in the synthesis of complex molecules, such as those found in drugs and other chemicals.

Aplicaciones Científicas De Investigación

Noncovalent Interactions of Aromatic Sulfonyl Fluoride

A study by Bellia et al. (2022) on heteroaryl sulfonyl(VI) fluoride demonstrated the synthesis and analysis of noncovalent interactions in the solid-state, contrasting it with its chloride counterpart. Through Hirshfeld surface analysis and computational studies, it was shown that the fluoride does not participate in hydrogen interactions unlike the chloride but forms close interactions with π bonds, suggesting potential applications in designing compounds with specific interaction profiles for chemical biology or materials science (Bellia et al., 2022).

Fluoride-mediated Synthesis

Shavnya et al. (2005) explored the fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino- and ether-substituted pyrazoles, highlighting the versatility of fluoride in facilitating mild conditions for chemical synthesis. This study underscores the potential utility of fluoride in developing new synthetic methodologies, which could be relevant for compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (Shavnya et al., 2005).

Electrolytic Partial Fluorination

The electrolytic fluorination of sulfides, as discussed by Hou et al. (1997), provides a pathway to selectively introduce fluorine atoms into molecules, preserving the heterocyclic moieties without fluorination. This approach could be applicable for selective modification of molecules similar to 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, enhancing their utility in pharmaceuticals and agrochemicals (Hou et al., 1997).

Radical Fluorosulfonylation

Nie and Liao (2021) reported on the radical fluorosulfonylation of alkenes, introducing sulfonyl fluorides as a functional group. This study highlights the growing interest in sulfonyl fluorides for chemical biology and drug discovery, suggesting that compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride could serve as key intermediates in synthesizing bioactive molecules (Nie & Liao, 2021).

Propiedades

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775687.png)

![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)

![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)